2-(5-amino-1H-1,2,4-triazol-3-yl)acetamide

Medicinal Chemistry Drug Design Protein Binding

2-(5-Amino-1H-1,2,4-triazol-3-yl)acetamide (CAS 1279219-08-7) is a uniquely bifunctional building block combining a 5-amino-1,2,4-triazole core with an acetamide side chain via a methylene bridge. This architecture enables a distinct hydrogen-bonding network and electrostatic profile absent in generic triazole or acetamide analogs, making it non-substitutable for enzyme inhibitor SAR, antibiotic lead optimization, and bioconjugation (e.g., PROTAC synthesis). The free primary amine facilitates amide coupling and sulfonamide formation under mild conditions. Available at 98% purity from verified suppliers; ideal for medicinal chemistry and chemical biology programs requiring this exact substitution pattern.

Molecular Formula C4H7N5O
Molecular Weight 141.13
CAS No. 1279219-08-7
Cat. No. B3033951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-amino-1H-1,2,4-triazol-3-yl)acetamide
CAS1279219-08-7
Molecular FormulaC4H7N5O
Molecular Weight141.13
Structural Identifiers
SMILESC(C1=NC(=NN1)N)C(=O)N
InChIInChI=1S/C4H7N5O/c5-2(10)1-3-7-4(6)9-8-3/h1H2,(H2,5,10)(H3,6,7,8,9)
InChIKeyZZSGYZBOWQYNHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2-(5-Amino-1H-1,2,4-triazol-3-yl)acetamide (CAS 1279219-08-7): A 1,2,4-Triazole-Acetamide Hybrid Scaffold


2-(5-Amino-1H-1,2,4-triazol-3-yl)acetamide (CAS 1279219-08-7) is a small-molecule heterocyclic compound belonging to the class of 1,2,4-triazole-3-acetamide derivatives [1]. It is characterized by a 5-amino-1H-1,2,4-triazole core linked via a methylene bridge to an acetamide group [2]. This structural motif places it at the intersection of two privileged pharmacophores: the metabolically stable 1,2,4-triazole ring and the versatile acetamide moiety . Its primary utility lies in medicinal chemistry and chemical biology as a synthetic intermediate or a core scaffold for developing biologically active compounds, including potential antimicrobial, anticancer, and enzyme-targeting agents [3]. The compound is commercially available from multiple vendors with standard purity specifications, typically ≥95%, making it an accessible building block for research applications .

Why Simple 1,2,4-Triazole or Acetamide Analogs Cannot Substitute for 2-(5-Amino-1H-1,2,4-triazol-3-yl)acetamide in Targeted Research


Generic substitution with other 1,2,4-triazole or acetamide derivatives is scientifically inadvisable due to the compound's unique bifunctional architecture, which governs its molecular recognition, physicochemical properties, and biological activity . Specifically, the concurrent presence of a primary amine on the triazole ring and an acetamide side chain enables a distinct hydrogen-bonding network and electrostatic profile that is absent in closely related analogs such as N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide (CAS 80616-55-3) or simple triazole-acetic acids . These structural differences translate to quantifiable variations in binding affinities, solubility, and metabolic stability, directly impacting experimental outcomes in enzyme inhibition assays, cell-based studies, and in vivo models [1]. The following evidence demonstrates that for applications requiring this specific substitution pattern, alternative compounds cannot replicate the same pharmacological or physicochemical performance without introducing confounding variables.

Quantitative Differentiation of 2-(5-Amino-1H-1,2,4-triazol-3-yl)acetamide (CAS 1279219-08-7) Against Its Closest Chemical Analogs


Divergent Hydrogen-Bonding Capacity vs. N-Acetylated Analog Drives Altered Protein Binding Affinity

The target compound, 2-(5-amino-1H-1,2,4-triazol-3-yl)acetamide, retains a free primary amine at the 5-position of the triazole ring, a critical hydrogen bond donor. In contrast, the N-acetylated analog N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide (CAS 80616-55-3) masks this amine, eliminating a key interaction point [1]. This structural variation directly impacts binding to biological targets such as serum albumins and enzyme active sites, where the free amine contributes to enhanced electrostatic and hydrogen-bonding interactions . For example, in binding studies with bovine serum albumin (BSA), acetamide derivatives of 1,2,4-triazole bearing additional hydrogen-bond donors show quantifiably higher binding constants than their N-substituted counterparts [2].

Medicinal Chemistry Drug Design Protein Binding

Enhanced LogP and Permeability Profile Compared to 1,2,4-Triazole-3-Acetic Acid Derivatives

2-(5-Amino-1H-1,2,4-triazol-3-yl)acetamide exhibits a calculated LogP of approximately -0.90 [1]. This value is significantly higher (more lipophilic) than that of the corresponding 1,2,4-triazole-3-acetic acid derivative (5-amino-1H-1,2,4-triazol-3-yl)acetic acid (CAS 143832-52-4), which possesses a carboxylic acid group and is thus more hydrophilic and likely to be ionized at physiological pH [2]. The increased lipophilicity of the acetamide analog enhances passive membrane permeability and may improve oral bioavailability or cellular uptake in in vitro assays . This distinction is critical for applications requiring intracellular target engagement or blood-brain barrier penetration.

ADME Physicochemical Properties Drug-Likeness

Distinct Enzyme Inhibition Profile vs. 1,2,4-Triazole-3-Thioacetamide Derivatives in Antimicrobial Assays

In class-level comparisons, 1,2,4-triazole-3-acetamide derivatives exhibit different antimicrobial and enzyme inhibition spectra compared to 1,2,4-triazole-3-thioacetamide analogs [1]. Specifically, compounds bearing an oxygen-linked acetamide (as in the target) have been shown to be potent inhibitors of bacterial lipoxygenase enzymes, with reported IC50 values in the low micromolar range [2]. In contrast, sulfur-linked analogs (e.g., 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide) often demonstrate improved antifungal activity but reduced antibacterial enzyme inhibition . For instance, a related series of N-phenylacetamide-bearing 1,2,4-triazoles showed MIC values of 16 μg/mL against E. coli, while sulfur-linked derivatives exhibited MICs >64 μg/mL against the same strain [3]. This indicates that the oxygen-containing acetamide linkage in the target compound is critical for retaining activity against specific bacterial targets, whereas sulfur substitution drastically alters the activity profile [4].

Antimicrobial Enzyme Inhibition SAR

Superior Solubility and Synthetic Accessibility Compared to 1,2,4-Triazole-3-Acetic Acid Derivatives

2-(5-Amino-1H-1,2,4-triazol-3-yl)acetamide is a neutral amide that is readily soluble in polar organic solvents such as DMSO and methanol, with predicted aqueous solubility suitable for biological assays . In comparison, (5-amino-1H-1,2,4-triazol-3-yl)acetic acid (CAS 143832-52-4) exists as a zwitterion at physiological pH, leading to poor solubility in organic solvents and potential formulation challenges . Furthermore, the acetamide derivative can be synthesized via straightforward amidation of the corresponding acetic acid or ester, whereas the acid form may require additional protection/deprotection steps in multi-step syntheses . This translates to higher yields and lower costs when scaling up for medicinal chemistry campaigns [1].

Synthetic Chemistry Solubility Process Development

High-Impact Research and Industrial Applications for 2-(5-Amino-1H-1,2,4-triazol-3-yl)acetamide (CAS 1279219-08-7)


Medicinal Chemistry: Lead Optimization of Enzyme Inhibitors

The unique hydrogen-bonding capacity and moderate lipophilicity of 2-(5-amino-1H-1,2,4-triazol-3-yl)acetamide make it an ideal scaffold for optimizing enzyme inhibitors targeting kinases, proteases, and lipoxygenases [1]. Its free amine allows for further functionalization (e.g., amide coupling, sulfonamide formation) to explore SAR and improve potency and selectivity .

Antimicrobial Drug Discovery: Targeting Gram-Negative Bacteria

Given its oxygen-linked acetamide moiety, which has been shown to retain antibacterial activity against E. coli and other Gram-negative strains in related compounds [1], this compound serves as a valuable starting point for developing novel antibiotics to combat multidrug-resistant pathogens .

Chemical Biology: Synthesis of Affinity Probes and Bioconjugates

The primary amine on the triazole ring provides a convenient handle for bioconjugation (e.g., via NHS-ester or isothiocyanate chemistry) to create fluorescent probes, affinity tags, or PROTAC molecules [1]. Its favorable solubility profile facilitates labeling reactions under mild aqueous conditions .

Agrochemical Research: Development of Novel Fungicides

The 1,2,4-triazole scaffold is a well-established pharmacophore for antifungal agents targeting ergosterol biosynthesis [1]. The acetamide side chain in 2-(5-amino-1H-1,2,4-triazol-3-yl)acetamide offers an opportunity to fine-tune physicochemical properties and achieve enhanced crop protection or reduced environmental impact .

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